

5-Amino-4,6-dihydroxypyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Amino-4,6-dihydroxypyrimidine

Cat. No.: B1267173

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CAS Number: 69340-97-2

Molecular Formula: C₄H₅N₃O₂

Molecular Weight: 127.10 g/mol

Structure and Properties

5-Amino-4,6-dihydroxypyrimidine, also known as 5-aminopyrimidine-4,6-diol, is a pyrimidine derivative with the chemical structure illustrated below.

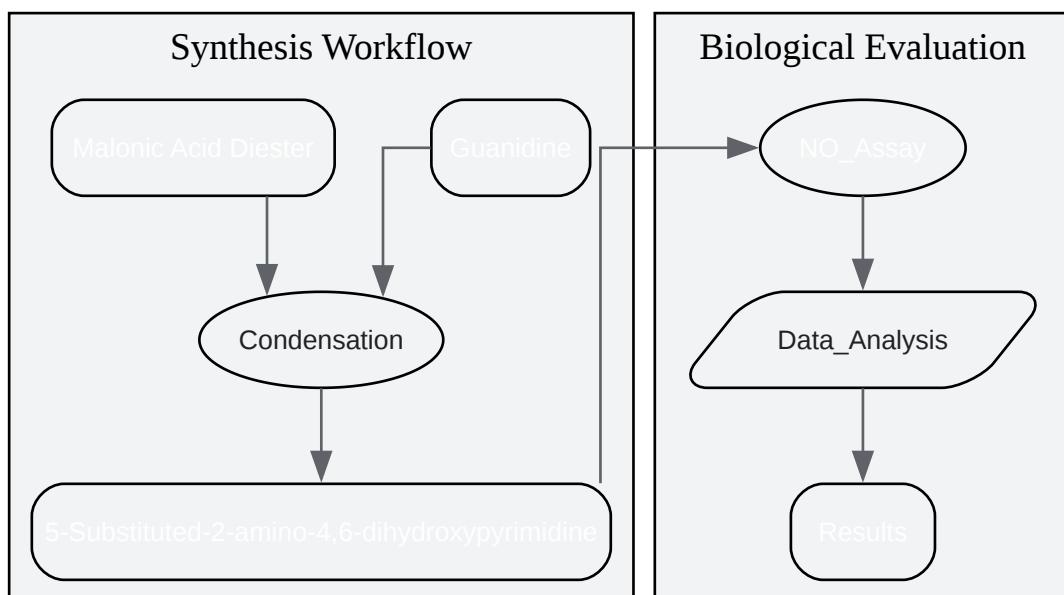
Synonyms: 5-Aminopyrimidine-4,6-diol, 4,6-Dihydroxy-5-aminopyrimidine[1]

Property	Value	Source
CAS Number	69340-97-2	[2]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[2]
Molecular Weight	127.103	[2]
Canonical SMILES	C1=NC(=C(C(=O)N1)N)O	[2]
InChI Key	YKHPWCZPESTMRF- UHFFFAOYSA-N	[2]
Predicted pKa	6.77 ± 0.10	[2]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **5-Amino-4,6-dihydroxypyrimidine** is not readily available in the cited literature, a general and robust method for the synthesis of structurally similar 5-substituted 2-amino-4,6-dihydroxypyrimidines has been well-documented. This process involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[3] This methodology can be adapted for the synthesis of related aminopyrimidine derivatives.

A general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below.



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Caption: General workflow for the synthesis and biological evaluation of aminopyrimidine derivatives.

General Experimental Protocol for Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and serves as a representative methodology.[3]

- Preparation of Sodium Ethoxide: Metallic sodium (0.56 mol) is dissolved in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon) with vigorous stirring.
- Reaction Mixture: After the sodium is completely dissolved and the solution has cooled to room temperature, guanidine hydrochloride (0.22 mol) is added, followed by the corresponding monosubstituted malonic acid diester (0.2 mol).
- Reflux: The reaction mixture is heated to reflux for a specified period.
- Work-up: The solvent is evaporated under reduced pressure. The resulting solid is dissolved in a minimum amount of water, and the pH is adjusted to 6 with 10% HCl to precipitate the product.
- Purification: The precipitate is filtered, washed with distilled water and ethanol, and dried to yield the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Spectroscopic Data for Related Compounds

The following table summarizes the ^1H and ^{13}C NMR data for a selection of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which can serve as a reference for the characterization of **5-Amino-4,6-dihydroxypyrimidine**.^[3]

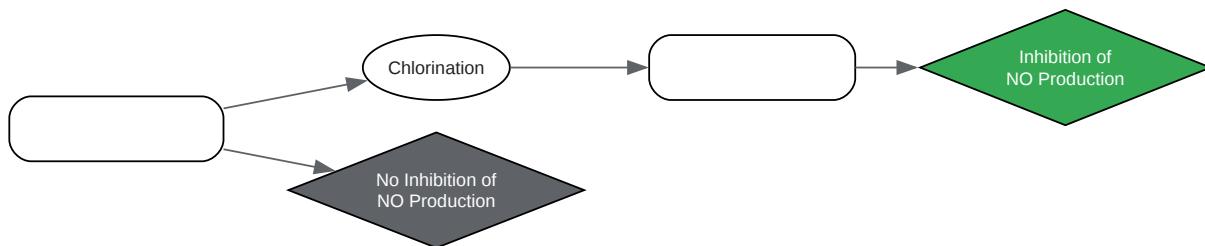
Compound	^1H NMR (DMSO-d ₆ , δ ppm)	^{13}C NMR (DMSO-d ₆ , δ ppm)
2-Amino-5-methylpyrimidine-4,6-diol	10.70 (2H, bs, 2x OH), 6.88 (2H, bs, NH ₂), 1.57 (3H, s, H-1')	164.97 (C-4, C-6), 152.53 (C-2), 84.06 (C-5), 8.11 (C-1')
2-Amino-5-ethylpyrimidine-4,6-diol	10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH ₂), 2.14 (2H, q, J=7.3, H-1'), 0.88 (3H, t, J=7.3, H-2')	164.47 (C-4, C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2')
2-Amino-5-propylpyrimidine-4,6-diol	10.30 (2H, bs, 2x OH), 6.31 (2H, bs, NH ₂), 2.10 (2H, t, J=7.5, H-1'), 1.32 (2H, m, H-2'), 0.80 (3H, t, J=7.4, H-3')	164.75 (C-4, C-6), 152.57 (C-2), 90.20 (C-5), 22.44 (C-1'), 21.89 (C-2'), 14.17 (C-3')

Biological Activity and Applications

5-Amino-4,6-dihydroxypyrimidine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activity. For instance, it has been utilized in the preparation of benzoxazinophenothiazine derivatives, which have been investigated for their antimicrobial properties.[1]

While **5-Amino-4,6-dihydroxypyrimidine** itself has not been extensively studied for its biological activity, research on closely related 5-substituted 2-amino-4,6-dihydroxypyrimidines has shown that these compounds are generally devoid of inhibitory activity against immune-activated nitric oxide (NO) production.[3] However, their chlorinated counterparts, the 5-substituted 2-amino-4,6-dichloropyrimidines, have demonstrated significant dose-dependent inhibition of NO production.[3]

The logical relationship for the conversion and subsequent activity of these related compounds is outlined below.



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Caption: Conversion of inactive dihydroxypyrimidines to active dichloropyrimidines.

Quantitative Data on Biological Activity of Related Dichloropyrimidines

The following table presents the half-maximal inhibitory concentrations (IC_{50}) for the inhibition of nitric oxide production by various 5-substituted 2-amino-4,6-dichloropyrimidines in mouse peritoneal cells.[3]

Compound	Substituent at Position 5	IC ₅₀ (μM)
B1	-H	28
B2	-CH ₃	20
B3	-CH ₂ CH ₃	15
B4	-(CH ₂) ₂ CH ₃	9
B12	-F	2

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized method for assessing the inhibitory effect of compounds on NO production in immune-activated cells, as described for the evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines.[\[3\]](#)

- Cell Culture: Mouse peritoneal cells are harvested and cultured in an appropriate medium.
- Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of nitric oxide.
- Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.
- Incubation: The cells are incubated for a specified period (e.g., 24 hours).
- Nitrite Measurement: The concentration of nitrite, a stable product of NO metabolism, in the cell culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of inhibition of NO production is calculated relative to the stimulated control (no compound), and the IC₅₀ value is determined.
- Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

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References

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- 2. benchchem.com [benchchem.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
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